Ethanolamine
Overview
Description
Ethanolamine, also known as 2-aminoethanol, is a naturally occurring organic chemical compound with the formula HOCH₂CH₂NH₂. It is a colorless, viscous liquid with an odor reminiscent of ammonia. This compound is bifunctional, containing both a primary amine and a primary alcohol, making it a versatile compound in various chemical reactions .
Mechanism of Action
Target of Action
Ethanolamine primarily targets two proteins: Surface protein A in Neisseria meningitidis and Annexin A3 in humans . These proteins play a significant role in the biological processes of their respective organisms.
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, the oleic acid component of this compound oleate is responsible for the inflammatory response and may also activate coagulation in vivo by releasing tissue factor and activating Hageman factor .
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly the Phosphatidylcholine Biosynthesis pathway . This pathway is crucial for the formation of phosphatidylcholine, a major component of cell membranes. This compound’s role in this pathway contributes to the maintenance of cell membrane integrity.
Pharmacokinetics
It is known that this compound is widely distributed in biological tissues and is a component of lecithin .
Result of Action
The action of this compound results in various molecular and cellular effects. It is a component of cellular membranes and plays a significant role in cellular processes such as membrane fusion, cell cycle, autophagy, and apoptosis . Alterations in this compound levels have been linked to neurodegenerative conditions such as Alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intestinal concentration of this compound can affect the virulence phenotype, metabolic profile, and pathogenicity of Enterotoxigenic Escherichia coli . Furthermore, this compound utilization contributes to the proliferation of Salmonella enterica in food and in nematodes .
Biochemical Analysis
Biochemical Properties
Ethanolamine plays a significant role in biochemical reactions. It is a major component of intestinal epithelial cells and bacterial membranes . This compound can be utilized by intestinal eukaryotic cells via the cytidine phosphothis compound pathway for de novo synthesis of phosphatidylthis compound . Certain bacteria are able to catabolize it as a major carbon and/or nitrogen source with the help of this compound utilization proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is the second-most-abundant head group for phospholipids, substances found in biological membranes (particularly those of prokaryotes); e.g., phosphatidylthis compound . It is also used in messenger molecules such as palmitoylethanolamide, which has an effect on CB1 receptors . In the context of bacterial pathogenicity, this compound utilization has been associated with virulence phenotype .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. This compound can be split into ammonia and acetaldehyde by an this compound ammonia lyase . The ammonia can serve as a cellular supply of reduced nitrogen, and the acetaldehyde can be converted into the metabolically useful compound acetyl CoA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study involving enterotoxigenic Escherichia coli (ETEC), it was found that this compound inhibited ETEC growth to a certain extent; however, the relative expression levels of virulence-related genes increased significantly with 15 mM this compound as a nitrogen source .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, administration of 1-O-alkyl-2-acylglycerol (AAG) plasmalogen precursors containing DHA at the sn-2 position dose-dependently increase blood DHA plasmalogens and are neuroprotective in animal models of neurodegeneration at doses between 10 and 50 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly synthesized by two pathways: the PS decarboxylation pathway and the CDP-ethanolamine pathway (or Kennedy pathway) (Fig. 1A) (2) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. FLVCR1 and FLVCR2 facilitate the transport of choline and this compound across the plasma membrane, using a concentration-driven substrate translocation process .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, PE, a product of this compound, is specifically distributed on the outer leaflet of the plasma membrane in TFH cells .
Preparation Methods
Ethanolamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with ammonia, producing this compound along with dithis compound and trithis compound as by-products . The reaction is typically carried out in the presence of water, which acts as a solvent and helps control the reaction temperature.
Industrial production of this compound often involves the gas-phase reaction of ethylene glycol with ammonia in the presence of an amination catalyst. This method is advantageous due to its high yield and efficiency .
Chemical Reactions Analysis
Ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce aminoacetaldehyde and glycine.
Reduction: Reduction reactions involving this compound typically yield ethylamine.
Substitution: this compound can react with acids to form salts, such as this compound hydrochloride.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines and enamines
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanolamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
These compounds share similar chemical structures but differ in the number of hydroxyl groups attached to the nitrogen atom .
Diethanolamine (DEA): Contains two hydroxyl groups and is used as an emulsifier in personal care products.
Trithis compound (TEA): Contains three hydroxyl groups and is used as a pH adjuster and corrosion inhibitor.
This compound is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its counterparts.
Biological Activity
Ethanolamine, a simple amino alcohol, plays a significant role in various biological processes, particularly in cell growth, metabolism, and signaling. This compound is not only a precursor for phospholipid synthesis but also exhibits unique biological activities that influence cellular functions. This article delves into the biological activities of this compound, highlighting its effects on cell growth, mitochondrial function, and metabolic reprogramming.
1. Cell Growth and Proliferation
This compound has been identified as a growth factor for mammalian cells. It stimulates rapid cell growth in culture, primarily through its role in synthesizing phosphatidylthis compound (PE) and phosphatidylcholine (PC) via the Kennedy pathway. Bovine serum is a common source of this compound in cell culture media, underscoring its importance in promoting cellular proliferation .
Case Study: this compound's Role in Cancer Cells
Research indicates that this compound phospholipid synthesis is crucial for metabolic shifts in cancer cells. A study demonstrated that this compound supplementation enhanced the proliferation of T cells by promoting the synthesis of PE during activation. This process was linked to the activation of metabolic pathways necessary for cell division and energy production .
2. Mitochondrial Function
This compound has been shown to ameliorate mitochondrial dysfunction, particularly in conditions like Barth syndrome, which is characterized by cardiolipin (CL) deficiency. In yeast models, this compound supplementation restored mitochondrial respiratory chain function by promoting supercomplex assembly independently of its incorporation into PE. This highlights this compound's potential therapeutic role in mitochondrial diseases .
Table 1: Effects of this compound on Mitochondrial Function
The biological activity of this compound is mediated through various mechanisms:
- Phospholipid Synthesis : this compound is a precursor for PE, which is essential for forming cellular membranes and signaling molecules.
- Mitochondrial Dynamics : It enhances mitochondrial function by stabilizing respiratory complexes and promoting energy production.
- Cell Signaling : this compound influences various signaling pathways, including those involved in apoptosis and cellular stress responses .
4. Transport Mechanisms
The transport of this compound into cells is facilitated by specific transporters such as FLVCR1 and FLVCR2. These transporters play critical roles in cellular uptake and are essential for maintaining intracellular levels of this compound necessary for metabolic processes .
Table 2: Transport Mechanisms of this compound
Transporter | Function | Impact |
---|---|---|
FLVCR1 | Facilitates this compound uptake | Essential for maintaining cellular homeostasis |
FLVCR2 | Regulates choline and this compound transport | Mutations lead to impaired transport activity |
5. Clinical Implications
The diverse biological activities of this compound suggest potential clinical applications:
- Cancer Therapy : Targeting this compound pathways may enhance the efficacy of cancer treatments by promoting tumor cell apoptosis or inhibiting proliferation.
- Mitochondrial Disorders : Supplementation with this compound could be explored as a therapeutic strategy for conditions associated with mitochondrial dysfunction.
- Immune Response Modulation : Given its role in T cell activation, this compound may be beneficial in modulating immune responses in various diseases.
Properties
IUPAC Name |
2-aminoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO, Array | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHANOLAMINE | |
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Record name | ethanolamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethanolamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26778-51-8 | |
Record name | Ethanol, 2-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26778-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022000 | |
Record name | Ethanolamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |
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Molecular Weight |
61.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor. | |
Record name | ETHANOLAMINE | |
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Record name | Ethanol, 2-amino- | |
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Record name | Ethanolamine | |
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Record name | Ethanolamine | |
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Record name | ETHANOLAMINE | |
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Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
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Record name | Ethanolamine | |
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Boiling Point |
338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F | |
Record name | ETHANOLAMINE | |
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Record name | Ethanolamine | |
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Record name | 2-AMINOETHANOL | |
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Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
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Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
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Record name | Ethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
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Flash Point |
200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanolamine | |
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URL | https://haz-map.com/Agents/288 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-AMINOETHANOL | |
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Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
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Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
Record name | ETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |
Record name | ETHANOLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1 | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-AMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/288 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-AMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless, viscous liquid or solid (below 51 °F) | |
CAS No. |
141-43-5, 9007-33-4 | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanol, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KV86114PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-AMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2-amino- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ581E98.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F | |
Record name | ETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethanolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-AMINOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHANOLAMINE (2-AMINOETHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/261 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.